ethyl 9-methyl-2-[(4-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 9-methyl-2-[(4-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound. It features a unique structure combining thieno, triazolo, and pyrimidine rings, which are known for their significant biological and pharmacological activities. This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-methyl-2-[(4-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions. One common approach includes the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-methyl-2-[(4-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 9-methyl-2-[(4-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 9-methyl-2-[(4-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
- Methyl 9-methyl-2-[(4-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H16N6O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 12-methyl-4-[(4-methylpyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C16H16N6O2S/c1-4-24-16(23)13-10(3)12-14-19-11(7-21-6-9(2)5-18-21)20-22(14)8-17-15(12)25-13/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
BRTUEHXOQAELCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)CN4C=C(C=N4)C)C |
Origin of Product |
United States |
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